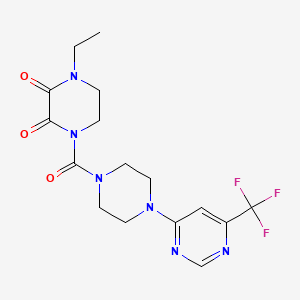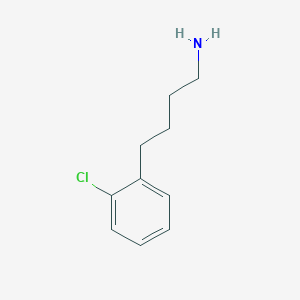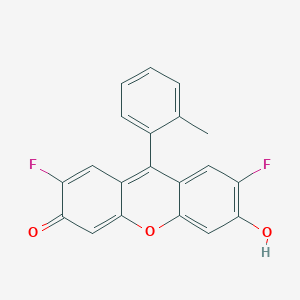
3-Bromo-5-phenylmethoxypyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-phenylmethoxypyran-4-one, also known as BrPhMP, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyranones, which are known for their diverse biological activities. BrPhMP has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-5-phenylmethoxypyran-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-Bromo-5-phenylmethoxypyran-4-one has also been found to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Bromo-5-phenylmethoxypyran-4-one has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 3-Bromo-5-phenylmethoxypyran-4-one has been found to enhance cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-phenylmethoxypyran-4-one in lab experiments include its ease of synthesis, low toxicity, and diverse pharmacological properties. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Bromo-5-phenylmethoxypyran-4-one. One potential avenue is the development of 3-Bromo-5-phenylmethoxypyran-4-one-based drugs for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one involves the reaction of 3-bromo-4-hydroxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. The resulting intermediate is then cyclized with acetic anhydride to yield 3-Bromo-5-phenylmethoxypyran-4-one. The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one is relatively simple and can be carried out in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-phenylmethoxypyran-4-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-bromo-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-7-15-8-11(12(10)14)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQRFOVGAESLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)

![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)

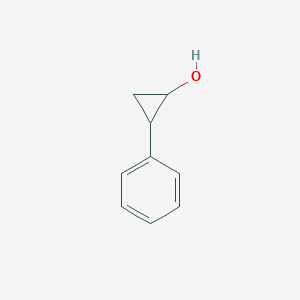
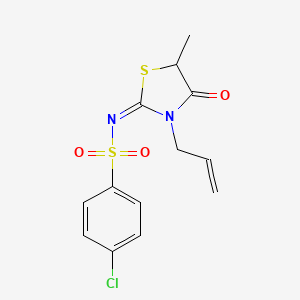
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)
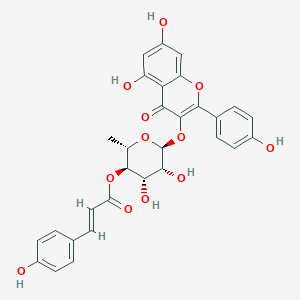
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
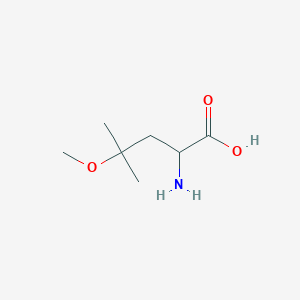
![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
